molecular formula C37H56N4O8S B8027892 N-Boc-tubulysis

N-Boc-tubulysis

Cat. No.: B8027892
M. Wt: 716.9 g/mol
InChI Key: KZKZAVNFMNDPKI-CLCYSURZSA-N
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Description

N-Boc-tubulysis is a protected precursor in the synthesis of pretubulysin, a highly potent microtubule-destabilizing agent . Pretubulysin demonstrates exceptional efficacy in abrogating proliferation and inducing apoptosis in invasive cancer cell lines at nanomolar concentrations . Its mechanism of action involves disrupting the microtubule network of cells, leading to cell cycle arrest at the G2/M phase and ultimately activating the intrinsic apoptosis pathway . This compound is particularly valuable for researching new treatments for metastatic cancer, as it has shown significant in vivo efficacy in inhibiting tumor growth and metastasis in model systems . Furthermore, pretubulysin possesses chemosensitizing properties and can synergize with agents like TRAIL, providing a promising avenue for combinatory cancer treatment research . The Boc (tert-butyloxycarbonyl) protecting group is a standard in organic synthesis, allowing for selective reaction at other sites of the molecule before being removed under mild acidic conditions . This product, with a purity of 96% , is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56N4O8S/c1-12-23(4)31(40-36(46)49-37(7,8)9)34(44)41(10)29(22(2)3)20-30(48-25(6)42)33-39-28(21-50-33)32(43)38-27(18-24(5)35(45)47-11)19-26-16-14-13-15-17-26/h13-17,21-24,27,29-31H,12,18-20H2,1-11H3,(H,38,43)(H,40,46)/t23-,24-,27+,29+,30+,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKZAVNFMNDPKI-CLCYSURZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Boc Protection of Ethylenediamine Derivatives

The foundational method involves reacting ethylenediamine with tert-butyl (p-nitrophenyl) carbonate (Boc₂O) under alkaline conditions. In a two-step protocol (CN112979501A):

  • Step 1 : p-Nitrophenol and sodium hydroxide (2–4 M) are mixed with Boc₂O (1:1–1.1 molar ratio) at 20–25°C for 2–3 hours, yielding tert-butyl (p-nitrophenyl) carbonate (Compound A) with 94–96% efficiency.

  • Step 2 : Compound A undergoes reflux with ethylenediamine in ethyl acetate for 5–6 hours, followed by NaOH-mediated workup to isolate N-Boc-ethylenediamine (Compound B) in 82–86% yield.

This method emphasizes recyclability: ethyl acetate and hexane solvents are reclaimed, while aqueous layers (containing NaCl/NaOH) are reused in subsequent batches.

Application in Tubulysin Analog Synthesis

Tubulysin intermediates often incorporate N-Boc-protected amines. For example, WO2014126836A1 details the coupling of Boc-protected valine with tubulysin precursors using DMF and DIPEA, followed by HF-mediated cleavage to yield bioactive derivatives. Key steps include:

  • Boc Protection : Valine reacts with Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Deprotection : TFA or HCl in dioxane removes the Boc group post-coupling.

Advanced Deprotection and Isolation Techniques

Thermal Deprotection in Continuous Flow Systems

Selective removal of Boc groups under high-temperature flow conditions avoids acidic reagents. PMC11110071 reports:

  • Conditions : Methanol or trifluoroethanol (TFE) at 150–230°C, 45–60 min residence time.

  • Efficiency :

    • Aryl Boc groups (e.g., N-Boc-indole) deprotect at 150°C (98% yield).

    • Alkyl Boc groups require harsher conditions (230°C, 45 min), achieving 73–90% yields for diamines.

Advantages : Reduced solvent waste and compatibility with telescoped syntheses (e.g., subsequent benzoylation without isolation).

TMSI-Mediated Deprotection

A PubMed study (25376704) highlights trimethylsilyl iodide (TMSI) for Boc removal in zwitterionic compounds like MK-7655:

  • Protocol : TMSI (1.2 equiv) in DCM at 0°C to RT, 1–2 hours.

  • Yield : >90% for peptides and tubulysin analogs.

  • Catalytic Variant : BSTFA or BSA enables TMSI recycling, cutting reagent use by 50%.

Optimization via Design of Experiments (DoE)

Reaction Parameter Screening

The ACS Chemical Reviews article (10.1021/acs.chemrev.2c00798) outlines DoE for optimizing Boc protection/deprotection:

  • Factors : Temperature (30–70°C), residence time (0.5–3.5 min), reagent equivalents (2–10).

  • Outcome : Central composite designs identified optimal conditions for ortho-substituted products (e.g., 70°C, 3.5 min, 10 equiv amine), improving yields from <20% to >80%.

Kinetic Modeling

RPKA (Reaction Progress Kinetic Analysis) revealed:

  • Rate Law : First-order dependence on Boc-protected amines and catalysts (e.g., Co complexes).

  • Implications : Avoiding substrate inhibition by maintaining low concentrations of free amines during deprotection.

Industrial-Scale and Green Chemistry Approaches

Solvent-Free Boc Deprotection

A solvent-free method using NaCl and H₂SO₄ generates HCl gas in situ for Boc cleavage:

  • Setup : Two-chamber reactor with NaBH₄ in chamber A and substrate in chamber B.

  • Yield : >95% for N-Boc-tubulysin precursors without purification.

Enzymatic Catalysis

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Traditional Alkaline BocNaOH, 20–25°C82–86%Low cost, recyclable solventsLong reaction times
Thermal Flow Deprotection230°C, MeOH, 45 min73–90%Scalable, no acidic wasteHigh energy input
TMSI-MediatedTMSI, DCM, RT>90%Rapid, high purityMoisture-sensitive reagents
Solvent-Free HCl GasH₂SO₄/NaCl, RT>95%No solvents, minimal workupCorrosive acid handling

Chemical Reactions Analysis

Thermal Deprotection in Continuous Flow Systems

Thermal cleavage of N-Boc groups under supercritical fluid conditions enables efficient deprotection without acid catalysts. Key findings include:

  • Temperature and solvent dependence :

    • Trifluoroethanol (TFE) at 150°C achieves >98% conversion for reactive substrates (e.g., N-Boc imidazole 8k ) in 60 min .

    • Methanol at 240°C requires 90 min for 94% deprotection of N-Boc phenethylamine (7a ) .

  • Substrate selectivity :

    Substrate TypeConversion (%)Conditions (Solvent, Temp, Time)
    Aromatic N-Boc amines49–72%TFE, 150°C, 60 min
    Aliphatic N-Boc amines27–50%TFE, 150°C, 60 min
    Secondary N-Boc amines>90%TFE, 150°C, 25–35 min

    Secondary amines deprotect faster than primary amines due to reduced steric hindrance .

Acid-Catalyzed Hydrolysis

Traditional acidic deprotection methods remain widely used, with recent innovations in green chemistry:

  • Deep eutectic solvents (DES) :

    • Choline chloride/p-toluenesulfonic acid DES achieves 98% yield of free benzylamine from N-Boc-benzylamine in 10 min at room temperature .

  • Solid acid catalysts :

    • H-BEA zeolite in THF at 140°C deprotects N-Boc-p-chloroaniline with a throughput of 18 mmol/g cat/h .

Diastereoselective Reactions with N-Boc-Protected Organometallics

N-Boc-protected α-aminoorganostannanes undergo transmetalation to generate configurationally stable organolithiums:

  • Reaction with aldehydes :

    • Anti/syn diastereoselectivity >99:1 for aromatic aldehydes .

    • 1:1 selectivity for aliphatic aldehydes, influenced by aldehyde stoichiometry .

  • Deprotection pathways :

    • Path A : NaH-induced oxazolidinone formation → basic hydrolysis → primary amine .

    • Path B : Acidic cyclization → BF₃·OEt₂/HS(CH₂)₃SH treatment → primary amine .

Selective Mono-Deprotection in Diamines

Thermal conditions enable selective cleavage of one N-Boc group in bis-protected diamines:

  • Tryptamine derivatives :

    SubstrateConditionsProduct (Yield)
    Bis-Boc tryptamine150°C, MeOH, 45 minMono-Boc tryptamine (90%)
    Bis-Boc carboline180°C, TFE, 60 minFree diamine (55–70%)

    Higher temperatures (230°C) lead to over-deprotection and side-product formation .

Mechanistic Insights

  • Thermal deprotection : Proceeds via CO₂ release, monitored by FlowIR spectroscopy .

  • Acid-catalyzed hydrolysis : Involves urea intermediates (e.g., 1,3-diphenylurea) in aqueous ethanol at 150°C .

Emerging Techniques

  • Electrochemical activation : Electricity enhances reaction rates and selectivity in N-Boc deprotection, offering a sustainable alternative .

  • Solvent-free methods : Ex situ H₂SO₄ generation achieves full N-Boc deprotection in piperidine derivatives within 1 hour .

This synthesis highlights the versatility of N-Boc chemistry across thermal, catalytic, and electrochemical platforms. While "N-Boc-tubulysis" remains unidentified, the methodologies discussed are broadly applicable to N-Boc-protected amines, emphasizing scalability, selectivity, and green chemistry principles .

Scientific Research Applications

Key Benefits

  • Stability : The Boc group is stable under basic conditions and can be selectively removed under acidic conditions.
  • Environmentally Friendly : Many protocols utilize water as a solvent, making the process greener compared to traditional organic solvents .
  • Versatility : Applicable to a wide range of amines and can facilitate complex synthetic pathways.

Applications in Drug Development

N-Boc-tubulysis has been crucial in the development of novel therapeutic agents, particularly in creating antibody-drug conjugates (ADCs). These conjugates target cancer cells more effectively by delivering cytotoxic agents directly to them.

Case Study: Tubulysin ADCs

A study focused on optimizing tubulysin-based ADCs demonstrated that modifying the linker from an acetate ester to a carbamate improved stability and cytotoxic activity. The research indicated that the hydrophobicity of the ADC influences its metabolic stability, which is critical for maintaining efficacy in vivo .

Table 1: Comparison of ADCs with Different Linkers

ADC TypeLinker TypeStabilityIC50 (ng/mL)Tumor Regression
ADC1Acetate EsterLow4.4Complete
ADC2CarbamateHigh>30,000No regression

Synthesis of Tubulysin Analogues

Recent advancements have utilized this compound for synthesizing analogues of tubulysin, a potent natural product with antitumor activity. The synthesis involves multiple steps where the Boc group protects amine functionalities during coupling reactions.

Example Synthesis Pathway

  • N-acylation with Boc2O : Protects amines while allowing further functionalization.
  • Oxidation : Converts protected intermediates into desired products.
  • Deprotection : Removal of the Boc group under acidic conditions to yield free amines for biological testing .

Bioconjugation Strategies

This compound is also applied in bioconjugation processes, such as attaching drugs to antibodies or other biomolecules. This method enhances the specificity and efficacy of drug delivery systems.

Thermal Deprotection Techniques

Recent studies have explored selective thermal deprotection methods for N-Boc protected amines in continuous flow systems, allowing for efficient synthesis without acid catalysts . This technique improves scalability and reduces reaction times.

Metabolism Studies

Research on N-tert-butoxycarbonylmethamphetamine (BocMA) has provided insights into metabolic pathways relevant to drug design. Studies indicated that BocMA converts into active metabolites under acidic conditions, highlighting its potential as a prodrug .

Table 2: Metabolites Identified from BocMA Studies

MetaboliteDetection MethodRecovery Rate
4-Hydroxy-BocMALC-MS/MS0.3%
N-tert-butoxycarbonylephedrineUrine AnalysisNot Detected
N-tert-butoxycarbonyl-cathinoneMicrosomal IncubationNot Detected

Mechanism of Action

The mechanism of action of N-Boc-tubulysis primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing for further chemical transformations.

Molecular Targets and Pathways

    Protection: The Boc group forms a stable carbamate linkage with the amino group.

    Deprotection: Acidic or basic conditions cleave the carbamate linkage, releasing the free amine.

Comparison with Similar Compounds

N-Boc-1-Aminocyclobutanecarboxylic Acid

Molecular Formula: C₁₀H₁₇NO₄; Molecular Weight: 215.25 g/mol

  • Structural Features : Contains a cyclobutane ring constrained by the Boc-protected amine.
  • Applications : Serves as a rigid building block for peptide mimetics and drug candidates requiring conformational restriction .
  • Key Differences :
    • Lacks PEG linker, limiting solubility in aqueous environments compared to N-Boc-tubulysis.
    • Smaller molecular weight (215.25 vs. >500 g/mol for typical PEG-Boc derivatives) reduces steric hindrance in coupling reactions .

N-Boc-S-Tritylcystein-N-Methoxy-N-Methylamide

Molecular Formula : C₂₉H₃₄N₂O₄S; Molecular Weight : 506.66 g/mol

  • Structural Features : Combines Boc-protected cysteine with a trityl (triphenylmethyl) group for thiol protection and a methoxy-methylamide moiety.
  • Applications : Used as a pharmaceutical impurity reference standard to ensure quality control in peptide-based drug synthesis .
  • Key Differences :
    • Trityl group provides acid-labile protection (vs. Boc’s acid sensitivity), enabling orthogonal deprotection strategies.
    • Higher hydrophobicity due to aromatic trityl group, unlike the hydrophilic PEG in this compound .

N-Boc-Glycine N-Carboxyanhydride

Molecular Formula: C₈H₁₁NO₅; Molecular Weight: 201.18 g/mol

  • Structural Features : Boc-protected glycine with a reactive N-carboxyanhydride (NCA) ring.
  • Applications : Enables rapid polypeptide synthesis via ring-opening polymerization, commonly used in biomaterial engineering .
  • Key Differences :
    • NCA reactivity allows chain-growth polymerization (unlike this compound, which participates in step-wise PROTAC assembly).
    • Absence of PEG reduces flexibility but enhances crystallinity for controlled polymerization .

Data Table: Comparative Analysis

Property This compound N-Boc-1-Aminocyclobutanecarboxylic Acid N-Boc-S-Tritylcystein-N-Methoxy-N-Methylamide N-Boc-Glycine N-Carboxyanhydride
Molecular Weight (g/mol) >500 (estimated) 215.25 506.66 201.18
Key Functional Groups Boc, PEG linker Boc, cyclobutane Boc, trityl, methoxy-methylamide Boc, N-carboxyanhydride
Solubility High (aqueous) Moderate (organic solvents) Low (hydrophobic) Moderate (polar aprotic solvents)
Primary Application PROTAC synthesis Constrained peptide building block Pharmaceutical impurity reference Polypeptide synthesis

Research Findings and Methodological Insights

Comparative Reactivity

  • N-Boc-1-Aminocyclobutanecarboxylic Acid: The strained cyclobutane ring increases reactivity in nucleophilic substitutions, enabling rapid peptide bond formation .
  • N-Boc-Glycine N-Carboxyanhydride : Polymerizes in the presence of initiators like amines, yielding polypeptides with controlled chain lengths .

Functional Advantages

  • This compound : PEG linker length and flexibility are critical for PROTAC efficacy, ensuring optimal distance between target-binding and E3 ligase-binding domains .
  • N-Boc-S-Tritylcystein : The trityl group’s bulkiness prevents disulfide formation during synthesis, a feature absent in PEGylated Boc derivatives .

Biological Activity

N-Boc-tubulysis is a synthetic compound derived from the natural product tubulysin, which is known for its potent biological activities, particularly as an antitumor agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Tubulysins

Tubulysins are a class of compounds produced by myxobacteria, specifically Angiococcus disciformis and Archangium gephyra. They exhibit strong inhibitory effects on tubulin polymerization, leading to disruption of the cytoskeletal structure in cancer cells. This property makes them promising candidates for cancer therapy, especially in treating multidrug-resistant tumors .

The primary mechanism through which this compound exerts its biological effects is by binding to tubulin and inhibiting its polymerization. This action results in cell cycle arrest and apoptosis in rapidly dividing cells. The structure of this compound includes specific functional groups that enhance its binding affinity and cytotoxicity compared to other analogs.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the tubulysin scaffold significantly influence biological activity. For instance, the presence of a tertiary amine at the N-terminus is crucial for maintaining antiproliferative activity. Studies have shown that replacing certain residues can lead to analogs with comparable or improved efficacy against cancer cell lines .

Table 1: Biological Activity of Tubulysin Analogues

CompoundInhibition of Proliferation (IC50, μM)Tubulin Inhibition (IC50, μM)
Tubulysin U0.000650.0004
Tubulysin V0.120.24
Epi-Tubulysin V5.18.1
FT-040>50ND
FT-0390.30.17
FT-03814.212.2

Values represent means from independent IC₅₀ determinations with maximum drug concentrations noted .

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers evaluated the anticancer efficacy of various tubulysin analogs, including this compound, against human lung cancer (H226) and renal cancer (786-0) cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC₅₀ values comparable to established chemotherapeutics like paclitaxel .

Case Study 2: Resistance Mechanisms

Another investigation focused on the effectiveness of this compound in overcoming drug resistance in cancer therapy. The study found that this compound could effectively induce apoptosis in cell lines expressing P-glycoprotein, a common mechanism of drug resistance in cancer cells .

Q & A

Q. What are the critical steps to ensure high-purity synthesis of N-Boc-tubulysis, and how can researchers optimize reaction conditions?

Methodological Answer:

  • Prioritize solvent selection (e.g., dichloromethane for Boc protection stability) and temperature control (0–25°C) to minimize side reactions.
  • Use TLC or HPLC to monitor reaction progress and confirm purity (>95%) .
  • Optimize catalysts (e.g., DMAP for acylation) and stoichiometric ratios via fractional factorial experiments to identify critical variables .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • Combine 1^1H/13^13C NMR to verify Boc-group presence (e.g., tert-butyl peaks at 1.4 ppm in 1^1H NMR) and tubulysis backbone integrity.
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) with <2 ppm error margin.
  • Document spectral data in supplementary materials for reproducibility, following IUPAC guidelines .

Q. Which in vitro assays are most reliable for preliminary evaluation of this compound’s microtubule destabilization activity?

Methodological Answer:

  • Use tubulin polymerization inhibition assays (e.g., fluorescence-based) with paclitaxel as a positive control.
  • Standardize cell-free systems (e.g., porcine brain tubulin) and quantify IC50_{50} values via dose-response curves.
  • Include triplicate runs and negative controls (e.g., DMSO-only) to mitigate experimental noise .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported IC50_{50}50​ values of this compound across studies?

Methodological Answer:

  • Conduct meta-analysis to identify variables (e.g., tubulin source, assay temperature) causing discrepancies.
  • Replicate key studies under standardized conditions (e.g., 37°C, human recombinant tubulin) and apply Bland-Altman plots for bias assessment.
  • Use systematic review frameworks (e.g., PRISMA) to evaluate methodological rigor .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing blood-brain barrier (BBB) penetration challenges?

Methodological Answer:

  • Employ murine models with LC-MS/MS plasma profiling to measure half-life and AUC.
  • Assess BBB permeability via intracerebral microdialysis or PET imaging with 11^{11}C-labeled analogs.
  • Apply PBPK modeling to extrapolate human dosing, ensuring alignment with FDA guidelines for preclinical data .

Q. What computational approaches best predict off-target interactions of this compound with non-microtubule proteins?

Methodological Answer:

  • Use molecular docking (e.g., AutoDock Vina) against structural databases (PDB) to screen for kinase or protease binding.
  • Validate predictions with SPR-based binding assays and CRISPR-Cas9 knockout models to confirm phenotypic relevance.
  • Apply cheminformatics tools (e.g., SwissTargetPrediction) to prioritize high-risk off-targets .

Data Analysis & Reproducibility

Q. How can researchers enhance reproducibility in this compound dose-response studies?

Methodological Answer:

  • Adopt FAIR data principles: Share raw datasets (e.g., absorbance values, curve-fit parameters) in public repositories like Zenodo.
  • Use open-source tools (e.g., GraphPad Prism) for consistent curve fitting (four-parameter logistic model).
  • Report Hill slopes and R2R^2 values to enable cross-study comparisons .

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?

Methodological Answer:

  • Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
  • Use ANOVA with Tukey’s post hoc test to compare monotherapy vs. combination groups.
  • Validate synergy in 3D spheroid models to better mimic tumor microenvironments .

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